molecular formula C18H36O4 B13785956 2-(2-Hydroxyethoxy)ethyl myristate CAS No. 52849-47-5

2-(2-Hydroxyethoxy)ethyl myristate

Cat. No.: B13785956
CAS No.: 52849-47-5
M. Wt: 316.5 g/mol
InChI Key: LZSVYIQKUAVZFB-UHFFFAOYSA-N
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Description

It is a compound with the molecular formula C18H36O4 and a molecular weight of 316.48 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Hydroxyethoxy)ethyl myristate can be synthesized through the esterification of myristic acid with diethylene glycol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)ethyl myristate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-(2-Hydroxyethoxy)ethyl myristate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)ethyl myristate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a surfactant, enhancing the solubility and bioavailability of hydrophobic compounds. It may also interact with cell membranes, altering their permeability and facilitating the transport of active ingredients .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethoxy)ethyl palmitate
  • 2-(2-Hydroxyethoxy)ethyl stearate
  • 2-(2-Hydroxyethoxy)ethyl oleate

Uniqueness

Compared to similar compounds, 2-(2-Hydroxyethoxy)ethyl myristate has a unique balance of hydrophilic and lipophilic properties, making it particularly effective as a surfactant and emulsifier. Its specific molecular structure allows for versatile applications in various fields, from pharmaceuticals to industrial lubricants .

Properties

CAS No.

52849-47-5

Molecular Formula

C18H36O4

Molecular Weight

316.5 g/mol

IUPAC Name

2-(2-hydroxyethoxy)ethyl tetradecanoate

InChI

InChI=1S/C18H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(20)22-17-16-21-15-14-19/h19H,2-17H2,1H3

InChI Key

LZSVYIQKUAVZFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCOCCO

Origin of Product

United States

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